molecular formula C18H18N2O B15063876 4-Benzyloxy-2-(dimethylamino)quinoline CAS No. 62481-30-5

4-Benzyloxy-2-(dimethylamino)quinoline

Cat. No.: B15063876
CAS No.: 62481-30-5
M. Wt: 278.3 g/mol
InChI Key: PFVIWBJBUJGUIQ-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-(dimethylamino)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of benzyloxy and dimethylamino groups in the quinoline structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-(dimethylamino)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroquinoline with benzyloxy and dimethylamine under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the benzyloxy and dimethylamino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-(dimethylamino)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The benzyloxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Benzyloxy-2-(dimethylamino)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-(dimethylamino)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. The benzyloxy and dimethylamino groups enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxyquinoline: Lacks the dimethylamino group, which may reduce its biological activity.

    2-(Dimethylamino)quinoline: Lacks the benzyloxy group, which may affect its chemical reactivity and binding properties.

Uniqueness

4-Benzyloxy-2-(dimethylamino)quinoline is unique due to the presence of both benzyloxy and dimethylamino groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62481-30-5

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N,N-dimethyl-4-phenylmethoxyquinolin-2-amine

InChI

InChI=1S/C18H18N2O/c1-20(2)18-12-17(15-10-6-7-11-16(15)19-18)21-13-14-8-4-3-5-9-14/h3-12H,13H2,1-2H3

InChI Key

PFVIWBJBUJGUIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3

Origin of Product

United States

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